molecular formula C40H54O5 B14483393 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 65733-82-6

4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B14483393
CAS No.: 65733-82-6
M. Wt: 614.9 g/mol
InChI Key: FOYASPYEIGZRJB-UHFFFAOYSA-N
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Description

Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol is a complex polymer known for its high thermal stability and mechanical strength. This compound is often used in the production of high-quality plastics, electrical and electronic equipment, and aerospace components due to its excellent insulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol typically involves the polymerization of the respective monomers under controlled conditions. The monomers are mixed in appropriate ratios and subjected to polymerization reactions, often catalyzed by acidic or basic catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer properties.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed and polymerized. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the polymer’s properties .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors .

Major Products

The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .

Scientific Research Applications

Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its high mechanical strength and thermal stability. The pathways involved include cross-linking reactions that enhance the polymer’s rigidity and durability .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A formaldehyde resin: Similar in structure but with different substituents, leading to variations in properties.

    Phenol-formaldehyde resin: Known for its high thermal stability but lacks the mechanical strength of the target polymer.

    Urea-formaldehyde resin: Used in similar applications but has lower chemical resistance.

Uniqueness

Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol stands out due to its unique combination of high thermal stability, mechanical strength, and excellent insulating properties. These characteristics make it highly suitable for demanding applications in various industries .

Properties

CAS No.

65733-82-6

Molecular Formula

C40H54O5

Molecular Weight

614.9 g/mol

IUPAC Name

4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C15H16O2.C14H22O.C10H14O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h3-10,16-17H,1-2H3;6-9,15H,10H2,1-5H3;4-7,11H,1-3H3;1H2

InChI Key

FOYASPYEIGZRJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O

Related CAS

65733-82-6

Origin of Product

United States

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